molecular formula C15H16O4S B14188420 Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate CAS No. 921755-20-6

Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate

Cat. No.: B14188420
CAS No.: 921755-20-6
M. Wt: 292.4 g/mol
InChI Key: BZONZEWOJQUNFD-UHFFFAOYSA-N
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Description

Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring, a methanesulfonyl group, and an ethyl acetate moiety

Preparation Methods

The synthesis of Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate typically involves the reaction of naphthalene-1-methanesulfonyl chloride with ethyl acetate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfone, sulfide, and substituted ester derivatives.

Scientific Research Applications

Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl [(naphthalen-1-yl)methanesulfonyl]acetate can be compared with other similar compounds, such as:

    Naphthalene derivatives: These compounds share the naphthalene ring structure and exhibit similar chemical properties.

    Methanesulfonyl esters: These compounds have the methanesulfonyl group and are used in similar applications.

    Ethyl esters: These compounds contain the ethyl ester moiety and are used in organic synthesis. The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical and biological properties.

Properties

CAS No.

921755-20-6

Molecular Formula

C15H16O4S

Molecular Weight

292.4 g/mol

IUPAC Name

ethyl 2-(naphthalen-1-ylmethylsulfonyl)acetate

InChI

InChI=1S/C15H16O4S/c1-2-19-15(16)11-20(17,18)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3

InChI Key

BZONZEWOJQUNFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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